(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate
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Overview
Description
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl and isopropyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 5-oxoprolinic acid. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexanol: A precursor in the synthesis of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate.
5-Methyl-2-(propan-2-yl)cyclohexanone: An oxidation product of the compound.
5-Methyl-2-(propan-2-yl)cyclohexyl acetate: An ester derivative with similar structural features.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHPMAOXNSLXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867080 |
Source
|
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-oxoprolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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